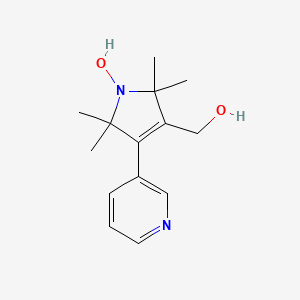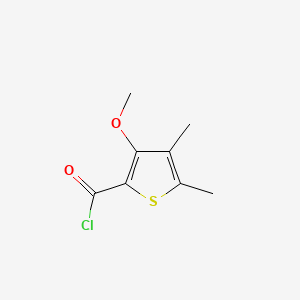
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine: is a synthetic nucleoside analog derived from guanosine It is characterized by the presence of a benzyloxy group at the 8-position and an isobutyryl group at the N2 position of the guanine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine typically involves multiple steps, starting from commercially available guanosine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the benzyloxy group: The 8-position of the guanine base is selectively functionalized with a benzyloxy group using benzyl bromide in the presence of a base such as sodium hydride.
Isobutyrylation: The N2 position is then acylated with isobutyryl chloride in the presence of a base like pyridine to introduce the isobutyryl group.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted guanosine analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is used as a building block in the synthesis of modified nucleosides and nucleotides
Biology: : In biological research, this compound is utilized to study DNA-protein interactions, DNA replication, and repair mechanisms. Its modified structure allows for the investigation of the effects of specific chemical modifications on DNA function and stability.
Medicine: : The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to mimic natural nucleosides makes it a valuable tool in the design of nucleoside analog drugs.
Industry: : In the pharmaceutical industry, 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is used in the synthesis of high-purity reference standards and as an intermediate in the production of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine involves its incorporation into DNA during replication. The presence of the benzyloxy and isobutyryl groups can interfere with normal base pairing and DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications targeting rapidly dividing cells, such as cancer cells.
Vergleich Mit ähnlichen Verbindungen
8-Oxo-2’-deoxyguanosine: A marker of oxidative DNA damage.
N2-Isobutyryl-2’-deoxyguanosine: Lacks the benzyloxy group but has similar acylation at the N2 position.
8-Bromo-2’-deoxyguanosine: Contains a bromine atom at the 8-position instead of a benzyloxy group.
Uniqueness: 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is unique due to the combination of the benzyloxy and isobutyryl groups, which confer distinct chemical and biological properties. This dual modification allows for specific interactions and reactions that are not observed with other similar compounds, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-phenylmethoxy-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-11(2)18(29)24-20-23-17-16(19(30)25-20)22-21(31-10-12-6-4-3-5-7-12)26(17)15-8-13(28)14(9-27)32-15/h3-7,11,13-15,27-28H,8-10H2,1-2H3,(H2,23,24,25,29,30)/t13-,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOYFYXCACQEQZ-RRFJBIMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721579 |
Source


|
| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-75-1 |
Source


|
| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/new.no-structure.jpg)



![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)





